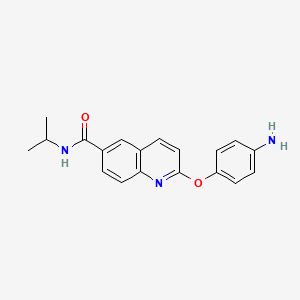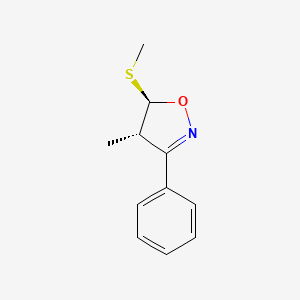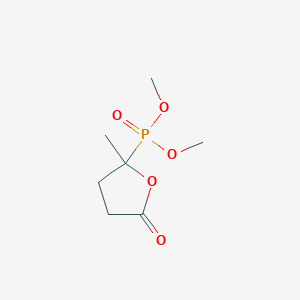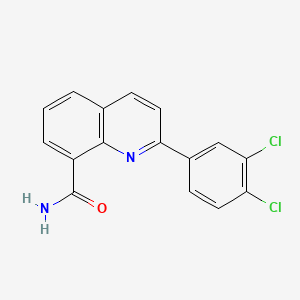
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with a diethoxyphosphorothioyl group and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid typically involves the following steps:
Formation of the Phenyl Intermediate: The phenyl ring is first functionalized with a diethoxyphosphorothioyl group. This can be achieved through a reaction between a phenol derivative and diethoxyphosphorothioyl chloride in the presence of a base such as pyridine.
Attachment of the Butanoic Acid Moiety: The functionalized phenyl intermediate is then reacted with a butanoic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.
化学反应分析
Types of Reactions
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The diethoxyphosphorothioyl group can act as a reactive site, participating in covalent bonding with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid: Unique due to its specific functional groups.
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)acetic acid: Contains an acetic acid moiety.
Uniqueness
This compound is unique due to its combination of a phenyl ring with a diethoxyphosphorothioyl group and a butanoic acid moiety. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C14H21O5PS |
|---|---|
分子量 |
332.35 g/mol |
IUPAC 名称 |
4-(4-diethoxyphosphinothioyloxyphenyl)butanoic acid |
InChI |
InChI=1S/C14H21O5PS/c1-3-17-20(21,18-4-2)19-13-10-8-12(9-11-13)6-5-7-14(15)16/h8-11H,3-7H2,1-2H3,(H,15,16) |
InChI 键 |
OYRBPUKOFKAMIS-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)


![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
![4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12900643.png)
![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)
